2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)ethanamine
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Overview
Description
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)ethanamine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an iodine atom and a methyl group on the pyrazole ring, as well as an ethanamine side chain. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)ethanamine typically involves the iodination of a pyrazole precursor followed by the introduction of the ethanamine side chain. One common method involves the reaction of 4,5-dimethyl-1H-pyrazole with iodine in the presence of a suitable oxidizing agent to form 4-iodo-5-methyl-1H-pyrazole. This intermediate is then reacted with ethylene diamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. The iodine and methyl groups on the pyrazole ring, as well as the ethanamine side chain, contribute to its binding affinity and specificity. These interactions can modulate various biological processes, including enzyme activity, signal transduction, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Iodo-1H-pyrazol-1-yl)ethanamine
- 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid
- 1-(4-Iodo-5-methyl-1H-pyrazol-1-yl)ethanone
Uniqueness
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)ethanamine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the ethanamine side chain. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C6H11ClIN3 |
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Molecular Weight |
287.53 g/mol |
IUPAC Name |
2-(4-iodo-5-methylpyrazol-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H10IN3.ClH/c1-5-6(7)4-9-10(5)3-2-8;/h4H,2-3,8H2,1H3;1H |
InChI Key |
OAIBIYPXPQVIDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCN)I.Cl |
Origin of Product |
United States |
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